1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one
Description
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-4-8(11)10-7(3)5-6(2)9-10/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYDKLRINWCXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=CC(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403414 | |
| Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37612-61-6 | |
| Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37612-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 168.20 g/mol. Its structure features a pyrazole ring substituted with two methyl groups at positions 3 and 5, linked to a propanone moiety.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. For instance, a study by Al-Smaisim (2012) demonstrated that pyrazole derivatives exhibited significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 to 0.25 μg/mL, indicating potent activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
| 7b | 0.24 | Escherichia coli |
Anti-inflammatory Activity
In addition to its antimicrobial effects, pyrazole derivatives have been studied for their anti-inflammatory properties. One study reported that certain pyrazole compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their potential use in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been investigated. Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. In particular, studies have shown that these compounds can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231), especially when used in combination with standard chemotherapy drugs like doxorubicin .
| Cell Line | Compound | IC50 (μM) | Effect |
|---|---|---|---|
| MCF-7 | Pyrazole A | 15 | Cytotoxicity |
| MDA-MB-231 | Pyrazole B | 10 | Apoptosis induction |
Case Studies
Several case studies have been conducted to evaluate the biological activities of pyrazole derivatives:
- Antifungal Activity : A series of pyrazole derivatives were tested against phytopathogenic fungi such as Fusarium solani. Results showed promising antifungal activity comparable to standard treatments .
- Genotoxicity Studies : The genotoxicity of pyrazole-based compounds was assessed through various assays, revealing low genotoxic effects which support their safety profile for therapeutic use .
Scientific Research Applications
Medicinal Chemistry Applications
Anticoagulant Properties
The pyrazole derivatives, including 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, have been shown to exhibit potent inhibition against coagulation factor Xa. This mechanism is crucial in the development of anticoagulant medications. Notable examples include Rivaroxaban and Apixaban, which are widely used for the prevention and treatment of thrombotic diseases .
Anti-inflammatory and Antioxidant Activities
Research has indicated that pyrazole derivatives possess anti-inflammatory properties. For instance, compounds derived from this compound have been screened for their ability to inhibit inflammation through various assays such as the egg albumin denaturation method and DPPH radical scavenging activity . These findings suggest potential therapeutic applications in treating inflammatory conditions.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of pyrazole derivatives. These compounds have demonstrated activity against a range of bacterial strains, making them candidates for developing new antimicrobial agents .
Material Science Applications
Electroluminescent Materials
Pyrazole-based compounds are being explored as co-polymers in electroluminescent applications. Their unique electronic properties allow for the development of novel materials suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Crystal Engineering
The crystal structure of this compound reveals significant intermolecular interactions such as hydrogen bonding and π–π stacking. These interactions are critical for designing materials with specific mechanical and thermal properties. The stability provided by these interactions enhances the performance of materials in various applications .
Data Tables
Case Studies
Case Study 1: Anticoagulant Development
In a study focusing on pyrazole derivatives, this compound was synthesized and evaluated for its anticoagulant activity. The compound was found to inhibit factor Xa effectively, indicating its potential as a lead compound for new anticoagulant drugs .
Case Study 2: Electroluminescent Properties
Another research project investigated the incorporation of pyrazole-based materials into OLEDs. The study demonstrated that devices made with these materials exhibited enhanced brightness and efficiency compared to traditional materials, showcasing their applicability in next-generation display technologies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key derivatives and their properties:
Key Comparative Insights
Backbone Length and Substituent Effects
- Chain Length: Derivatives with ethanone backbones (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones) exhibit reduced steric hindrance compared to propan-1-one analogs, enhancing DNA intercalation efficiency .
- Substituent Diversity: Chloroanilino groups (as in C₁₄H₁₆ClN₃O) introduce intermolecular N-H⋯O hydrogen bonds and π-π stacking (centroid distance: 3.82 Å), stabilizing crystal packing .
Stability and Crystallography
- Crystal Packing: The title compound’s analog, 3-(3-chloro-anilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, crystallizes in monoclinic P2₁/c with unit cell parameters a = 14.5389 Å, b = 7.8731 Å, c = 12.1411 Å, β = 102.566°. Intermolecular N-H⋯O bonds (2.02–2.13 Å) and π-π interactions enhance lattice stability .
Preparation Methods
Cyclocondensation Method
Crystallographic and Analytical Data Supporting Preparation
The compound’s structure has been confirmed by single-crystal X-ray diffraction studies, which provide detailed information on bond lengths, angles, and molecular conformation. For example, in the crystal structure of a related compound, the pyrazole and benzene rings are oriented at a dihedral angle of approximately 3.5°, with intermolecular N-H···O hydrogen bonds stabilizing the crystal packing.
Table 1: Crystallographic Data Summary for a Related Compound
| Parameter | Value |
|---|---|
| Chemical formula | C14H16ClN3O |
| Crystal system | Monoclinic, P21/c |
| Unit cell parameters (Å, °) | a=14.5389(8), b=7.8731(6), c=12.1411(7), β=102.566(5) |
| Volume (ų) | 1356.46(15) |
| Z (number of formula units) | 4 |
| Temperature (K) | 173 |
| R-factor | 0.031 |
| wR-factor | 0.086 |
The high-quality crystallographic data supports the purity and correct formation of the pyrazole-propanone structure.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Cyclocondensation | Mild conditions, good yields, straightforward purification | Requires hydrazide intermediates | ~80% |
| N-Alkylation | Direct synthesis, fewer steps | Requires strong base, possible side reactions | Variable (60-85%) |
| Condensation with Anilines | Useful for derivative synthesis | Multi-step, requires base and reflux | Moderate |
Research Findings and Recommendations
- Cyclocondensation remains the most reliable and widely used method for preparing 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one and its derivatives, providing good yields and purity.
- N-Alkylation methods offer a more direct route but require careful control of reaction conditions to avoid side products.
- The condensation approach is particularly valuable for synthesizing substituted derivatives for medicinal chemistry applications.
- Crystallographic studies confirm the structural integrity of the synthesized compounds and provide insights into molecular interactions that may influence biological activity.
Q & A
Q. What experimental designs validate the compound’s role as a kinase inhibitor?
- Methodological Answer :
- Kinase inhibition assays : Use ADP-Glo™ or ELISA to measure phosphorylation inhibition (e.g., EGFR, AKT).
- Cellular apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies cell death in treated vs. control groups.
- Western blotting : Confirm downstream protein expression changes (e.g., p53, Bcl-2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
